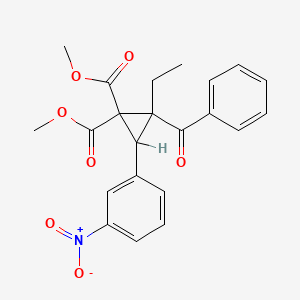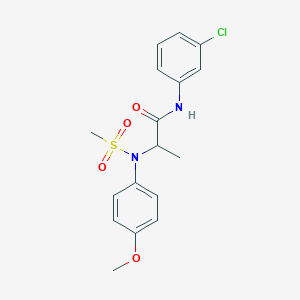
ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride, also known as AG-1478, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been widely used in scientific research to study the role of EGFR in various biological processes.
Mecanismo De Acción
Ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride inhibits EGFR by binding to the ATP-binding site of the receptor, preventing the receptor from phosphorylating downstream signaling molecules. This results in the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride is its high selectivity for EGFR, which allows for specific inhibition of EGFR signaling without affecting other receptor tyrosine kinases. This makes it a useful tool for studying the role of EGFR in various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride. One area of interest is the development of more potent and selective EGFR inhibitors for cancer therapy. Another area of interest is the study of EGFR signaling in other biological processes, such as wound healing and tissue regeneration. Additionally, there is ongoing research on the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.
Métodos De Síntesis
The synthesis of ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride involves several steps, including the reaction of glycine methyl ester with thionyl chloride to form glycine chloride, which is then reacted with methionine to form glycylmethionine. The glycylmethionine is then reacted with ethyl 3-pyridinecarboxylate to form the final product, this compound. The synthesis method has been well-established and is commonly used in laboratories.
Aplicaciones Científicas De Investigación
Ethyl N-(3-pyridinylcarbonyl)glycylmethioninate hydrochloride has been widely used in scientific research to study the role of EGFR in various biological processes. EGFR is a transmembrane receptor that plays a critical role in cell growth, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, making EGFR an attractive target for cancer therapy.
Propiedades
IUPAC Name |
ethyl 4-methylsulfanyl-2-[[2-(pyridine-3-carbonylamino)acetyl]amino]butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S.ClH/c1-3-22-15(21)12(6-8-23-2)18-13(19)10-17-14(20)11-5-4-7-16-9-11;/h4-5,7,9,12H,3,6,8,10H2,1-2H3,(H,17,20)(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMBXXROJACUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)NC(=O)CNC(=O)C1=CN=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-({4-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-1,3-oxazol-2-yl}methoxy)quinoline](/img/structure/B5126994.png)

![N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5127002.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)
![1-[4-(2-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B5127020.png)

![1-(2-fluorobenzyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5127025.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5127032.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5127038.png)
![1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5127046.png)

![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5127052.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5127056.png)